4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and chemical biology. The structure of this compound consists of a benzonitrile moiety attached to a 1,2,3-triazole ring, which is further substituted with a methyl group at the 5-position.
Preparation Methods
The synthesis of 4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for the synthesis of 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and nitrile group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile can be compared with other similar compounds, such as:
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: This compound also contains a 1,2,3-triazole ring and exhibits similar biological activities.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Another triazole derivative with notable antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N4 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
4-(5-methyltriazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c1-8-7-12-13-14(8)10-4-2-9(6-11)3-5-10/h2-5,7H,1H3 |
InChI Key |
MCAKXCVGYAXYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.